molecular formula C13H11N3O2S B7806273 6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7806273
M. Wt: 273.31 g/mol
InChI Key: NCWKOCUYNCSEOB-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound with a unique structure and significant biological activity. It has been studied for its effects on cell function and signal transduction, and it has applications in medical, environmental, and industrial research.

Preparation Methods

The preparation of 6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves several synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then processed in a supercritical fluid crystallization equipment system to obtain composite particles .

Chemical Reactions Analysis

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, methanol, and L-ascorbic acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications In chemistry, it is used to study cell function and signal transduction In biology, it has been studied for its effects on various cellular processesIn industry, it is used in the preparation of various products.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It affects cell function and signal transduction by binding to certain receptors and modulating their activity. This interaction leads to changes in cellular processes and can have therapeutic effects .

Comparison with Similar Compounds

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include itraconazole and gonadorelin acetate, which have different preparation methods and applications . The uniqueness of this compound lies in its specific effects on cell function and signal transduction.

Properties

IUPAC Name

6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8(2)7-19-13-15-11(10-4-3-5-18-10)9(6-14)12(17)16-13/h3-5H,1,7H2,2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWKOCUYNCSEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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